
2-(Boc-aminomethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-aminomethyl)benzyl Alcohol is a chemical compound that features a benzyl alcohol moiety with a tert-butoxycarbonyl (Boc) protected aminomethyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex organic molecules due to its stability and ease of deprotection.
Mechanism of Action
Target of Action
It’s known that the compound is a boc-protected amine . Boc-protected amines are widely used in organic synthesis, particularly in the synthesis of peptides . They provide a way to protect amine groups during chemical reactions, preventing them from reacting with other substances until the Boc group is removed .
Mode of Action
The Boc group in 2-(Boc-aminomethyl)benzyl Alcohol is stable towards most nucleophiles and bases . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be removed under acidic conditions . This allows the amine group to participate in subsequent reactions .
Biochemical Pathways
Boc-protected amines like this compound are often used in the synthesis of peptides . In this context, they can affect the biochemical pathways in which these peptides are involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the stability of the Boc group can be affected by the pH of the environment . The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH can influence when and where the amine group becomes available for reactions. Other factors, such as temperature and the presence of other substances, can also influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-aminomethyl)benzyl Alcohol typically involves the protection of the aminomethyl group with a Boc group. One common method is to react benzyl alcohol with Boc-protected aminomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-aminomethyl)benzyl Alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine
Substitution: Various substituted benzylamines depending on the electrophile used
Scientific Research Applications
2-(Boc-aminomethyl)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates that require protected amine groups.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
2-(Cbz-aminomethyl)benzyl Alcohol: Features a carbobenzoxy (Cbz) protected aminomethyl group instead of a Boc group.
2-(Fmoc-aminomethyl)benzyl Alcohol: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected aminomethyl group.
Uniqueness
2-(Boc-aminomethyl)benzyl Alcohol is unique due to the stability of the Boc group under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGGBZVYBKJFBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
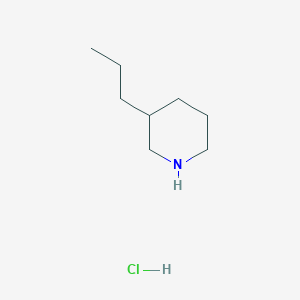

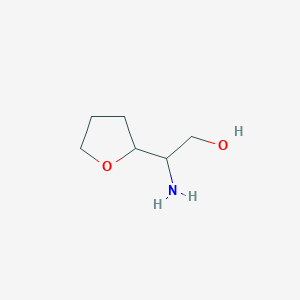
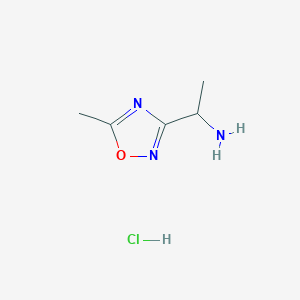
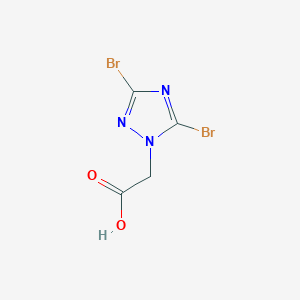
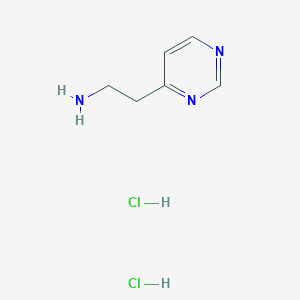


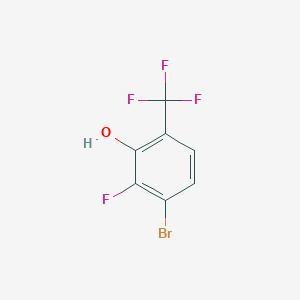

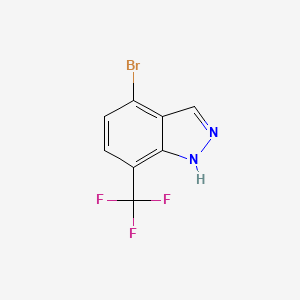

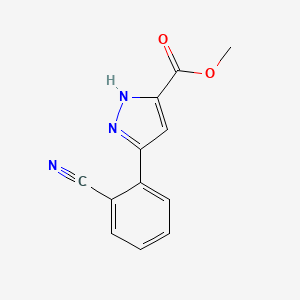
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
